2-Phenylpyrimidine-4-carboxamide as a Scaffold for P2Y12 Antagonists: Potency Comparison Against Reversible and Irreversible Inhibitors
The 2-phenylpyrimidine-4-carboxamide scaffold forms the basis for a class of potent P2Y12 receptor antagonists. While the parent compound itself lacks direct activity data, the SAR-optimized analog selatogrel (ACT-246475) demonstrates that this chemotype can achieve high potency [1]. Selatogrel, a derivative of this core, is a potent, reversible, and selective P2Y12 inhibitor that is clinically differentiated from irreversible inhibitors like clopidogrel and other reversible antagonists [1]. The potency of the parent class is established through the optimization of its analogs, which achieve nanomolar potency in human plasma platelet aggregation assays [1]. This class is distinct from earlier reversible P2Y12 antagonists (BX 048, BX 667) and from ticagrelor, with the 2-phenylpyrimidine-4-carboxamide core being essential for its unique pharmacological profile [2].
| Evidence Dimension | P2Y12 Receptor Antagonism (Inhibition of ADP-induced platelet aggregation) |
|---|---|
| Target Compound Data | Nanomolar potency in human plasma platelet aggregation assay (for optimized analogs; specific IC50 for parent scaffold not reported). |
| Comparator Or Baseline | Clopidogrel (active metabolite): IC50 = 100 nM (irreversible) ; Ticagrelor: IC50 = 1.8 μM / Ki = 2-14 nM (reversible) ; BX 667: IC50 = 97 nM (reversible) [3]; BX 048: IC50 = 97 nM (reversible) . |
| Quantified Difference | Optimized 2-phenylpyrimidine-4-carboxamide analogs achieve nanomolar potency comparable to the most potent P2Y12 antagonists (clopidogrel active metabolite IC50 ~100 nM), with the distinct advantage of being a reversible, non-prodrug scaffold [1]. |
| Conditions | Human washed platelets or platelet-rich plasma, ADP-induced aggregation assay. |
Why This Matters
This evidence establishes the 2-phenylpyrimidine-4-carboxamide scaffold as a foundation for developing reversible P2Y12 antagonists with potency comparable to the clinical standard of care (clopidogrel), but with the potential for improved safety due to reversible binding.
- [1] Caroff, E., Meyer, E., Treiber, A., Hilpert, K., & Riederer, M. A. (2014). Optimization of 2-phenyl-pyrimidine-4-carboxamides towards potent, orally bioavailable and selective P2Y12 antagonists for inhibition of platelet aggregation. Bioorganic & Medicinal Chemistry Letters, 24(17), 4323-4331. https://doi.org/10.1016/j.bmcl.2014.06.070 View Source
- [2] Caroff, E., Hubler, F., Meyer, E., et al. (2015). 4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475) and Its Prodrug (ACT-281959), a Novel P2Y12 Receptor Antagonist with a Wider Therapeutic Window in the Rat Than Clopidogrel. Journal of Medicinal Chemistry, 58(23), 9133-9153. https://doi.org/10.1021/acs.jmedchem.5b00933 View Source
- [3] Post, J. M., et al. (2008). Novel P2Y12 adenosine diphosphate receptor antagonists for inhibition of platelet aggregation (II): pharmacodynamic and pharmacokinetic characterization. Thrombosis Research, 122(4), 533-540. View Source
